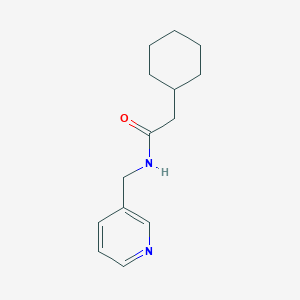
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown potential as a neuroprotective and cognition-enhancing agent. It was initially developed as a potential treatment for Alzheimer's disease, but it has also been studied for its potential benefits in other neurological disorders.
作用機序
The exact mechanism of action of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce oxidative stress and inflammation in the brain, both of which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also appears to reduce inflammation in the brain, as well as to increase levels of antioxidant enzymes that protect against oxidative stress.
実験室実験の利点と制限
One advantage of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide is that it has been extensively studied in animal models of Alzheimer's disease, making it a well-established research tool for investigating the disease. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are a number of potential future directions for research on 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide. One area of interest is in investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is in further elucidating its mechanism of action, which could help to identify new targets for drug development. Additionally, there is interest in developing 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide derivatives with improved pharmacological properties, such as increased bioavailability or reduced toxicity.
合成法
The synthesis of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide involves a multi-step process, starting with the reaction of 2-cyclohexylacetonitrile and 3-pyridinemethanol to form 2-cyclohexyl-N-(3-pyridinylmethyl)acetonitrile. This intermediate is then converted to 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide through a series of reactions involving hydrolysis, reduction, and cyclization.
科学的研究の応用
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease. It has been shown to improve cognition and memory in animal models of the disease, as well as to reduce amyloid-beta levels and inflammation in the brain.
特性
IUPAC Name |
2-cyclohexyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(9-12-5-2-1-3-6-12)16-11-13-7-4-8-15-10-13/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKHTYNQWRQIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

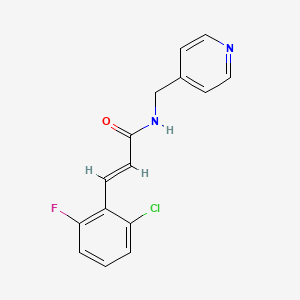
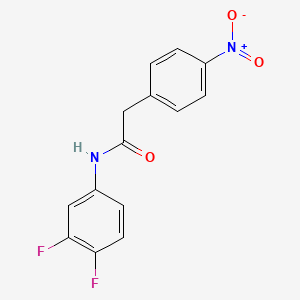
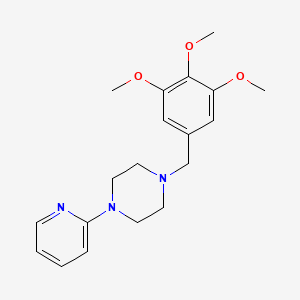
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
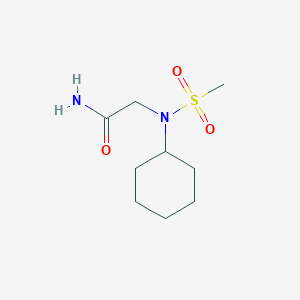
![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

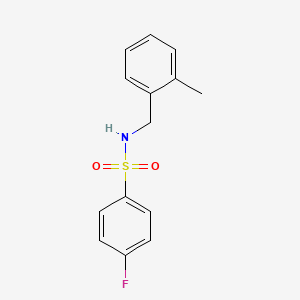
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
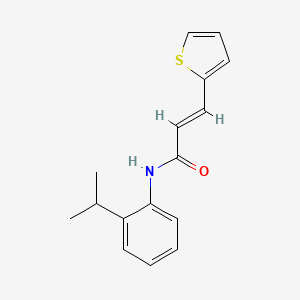
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
